Potassium,4,6-dioxo-1H-1,3,5-triazine-2-carboxylate, also known as potassium oxonate, is a chemical compound with the molecular formula and a molecular weight of approximately 195.18 g/mol. It is classified as a potassium salt of 4,6-dioxo-1H-1,3,5-triazine-2-carboxylic acid. This compound is primarily used in chemical synthesis and exhibits various biological activities.
The synthesis of potassium,4,6-dioxo-1H-1,3,5-triazine-2-carboxylate typically involves the reaction of 4,6-dihydroxy-1,3,5-triazine-2-carboxylic acid with potassium hydroxide or potassium carbonate. This process leads to the formation of the potassium salt through neutralization.
Potassium,4,6-dioxo-1H-1,3,5-triazine-2-carboxylate features a triazine ring with two keto groups at positions 4 and 6 and a carboxylate group at position 2. The potassium ion balances the negative charge from the carboxylate group.
O=c1[nH]c(=O)[nH]c(n1)C(=O)[O-].[K+]
IAPCTXZQXAVYNG-UHFFFAOYSA-M
Potassium,4,6-dioxo-1H-1,3,5-triazine-2-carboxylate participates in various chemical reactions due to its functional groups:
These reactions often require specific catalysts or conditions (e.g., heat or pressure) to proceed efficiently. The compound's reactivity is enhanced by the presence of the potassium ion which increases solubility in polar solvents.
The mechanism of action for potassium,4,6-dioxo-1H-1,3,5-triazine-2-carboxylate primarily involves its role as a reagent in organic synthesis. Its structure allows it to act as a nucleophile in various reactions:
The efficiency of these reactions often depends on factors such as solvent choice and temperature control during synthesis.
Potassium,4,6-dioxo-1H-1,3,5-triazine-2-carboxylate has several applications in scientific research:
This compound's versatility makes it an important reagent in both academic and industrial chemistry settings .
CAS No.: 84962-75-4
CAS No.: 137422-97-0
CAS No.: 135754-98-2
CAS No.:
CAS No.: 138079-63-7